(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone
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Overview
Description
(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions often include the use of solvents like dichloromethane and specific temperature controls to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of high-pressure reactors and continuous flow systems to handle larger quantities of reactants and catalysts efficiently. The choice of solvents and catalysts would be optimized to reduce costs and environmental impact while maintaining high product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and intermediate in chemical synthesis.
Fluometuron: A herbicide derived from trifluorotoluene, showcasing the versatility of trifluoromethyl-containing compounds.
Uniqueness
(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a hydroxy-nitro-phenyl group and a trifluoromethyl-triazolyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C10H5F3N4O4 |
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Molecular Weight |
302.17 g/mol |
IUPAC Name |
(2-hydroxy-5-nitrophenyl)-[5-(trifluoromethyl)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C10H5F3N4O4/c11-10(12,13)9-7(14-16-15-9)8(19)5-3-4(17(20)21)1-2-6(5)18/h1-3,18H,(H,14,15,16) |
InChI Key |
YGLRYZMWLTTYMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)C2=NNN=C2C(F)(F)F)O |
Origin of Product |
United States |
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